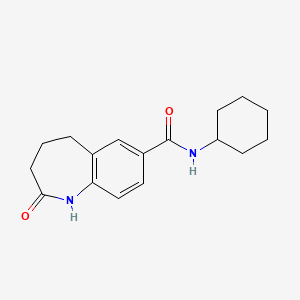
4-Methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine, commonly known as MPP, is a potent and selective inhibitor of the protein kinase CK1δ/ε. CK1δ/ε is a serine/threonine kinase that plays a key role in regulating many cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. MPP has been shown to have promising applications in scientific research, particularly in the study of circadian rhythm and cancer.
Wirkmechanismus
MPP selectively inhibits CK1δ/ε by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to downstream effects such as circadian rhythm disruption and cancer cell death.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects. In circadian rhythm research, MPP has been shown to disrupt the circadian clock by altering the phosphorylation of clock proteins. In cancer research, MPP has been shown to induce apoptosis and inhibit cancer cell proliferation by inhibiting CK1δ/ε-mediated Wnt signaling and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ/ε, allowing for specific investigation of the role of this kinase in various cellular processes. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, MPP has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for MPP research. One area of interest is the role of CK1δ/ε in other cellular processes beyond circadian rhythm and cancer. Additionally, there is interest in developing more potent and selective inhibitors of CK1δ/ε for use in both basic research and clinical applications. Finally, there is potential for the use of MPP as a tool for investigating the role of CK1δ/ε in various disease states, including neurodegenerative disorders and metabolic diseases.
Synthesemethoden
MPP can be synthesized in several steps from commercially available starting materials. One common synthesis method involves the reaction of 4,6-dichloropyrimidine with 4-pyrimidin-2-ylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl iodide to yield the final product, MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been used extensively in scientific research to study the role of CK1δ/ε in circadian rhythm and cancer. In circadian rhythm research, MPP has been used to selectively inhibit CK1δ/ε and investigate its role in regulating the circadian clock. In cancer research, MPP has been shown to have anticancer effects by inhibiting CK1δ/ε-mediated Wnt signaling and DNA damage response.
Eigenschaften
IUPAC Name |
4-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-9-12(17-10-16-11)18-5-7-19(8-6-18)13-14-3-2-4-15-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMTLOXBJRIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2-chloroacetyl)amino]ethyl]-3-methylbenzamide](/img/structure/B6636148.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6636156.png)
![(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6636157.png)
![ethyl 4-[(4E)-4-[(4-chloro-3-methoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-2-ylpyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B6636167.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B6636170.png)
![2-(2-methoxyethoxy)-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636179.png)
![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)
![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)
![2-methoxy-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636192.png)
![2-cyano-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636208.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)
